
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is an organic compound with the molecular formula C8H7ClF2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2,6-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2,6-difluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with acetone in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate 1-(4-chloro-2,6-difluorophenyl)acetone.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-1-(4-chlorophenyl)acetone: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.
1-Amino-1-(2,6-difluorophenyl)acetone: Similar structure but with different substitution pattern, affecting its interactions and applications.
Uniqueness
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric effects
Eigenschaften
Molekularformel |
C9H8ClF2NO |
|---|---|
Molekulargewicht |
219.61 g/mol |
IUPAC-Name |
1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-3,9H,13H2,1H3 |
InChI-Schlüssel |
KTBCFZGSAVWILZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1F)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)

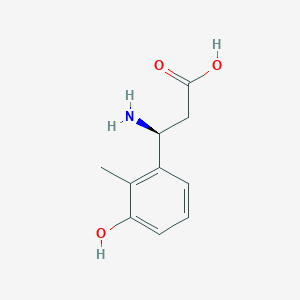

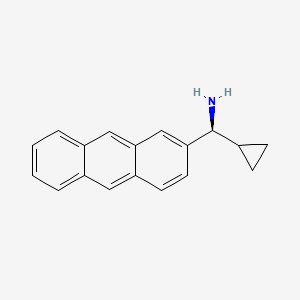

![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13046853.png)
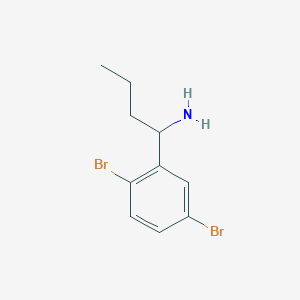
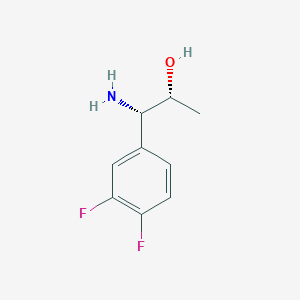
![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)

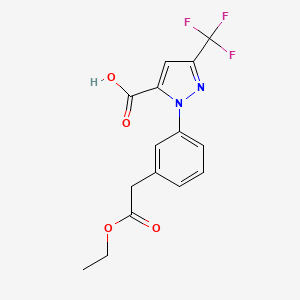

![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
